molecular formula C6H14N2 B13538693 Pyrimidine, hexahydro-1,3-dimethyl- CAS No. 10556-96-4

Pyrimidine, hexahydro-1,3-dimethyl-

Cat. No.: B13538693
CAS No.: 10556-96-4
M. Wt: 114.19 g/mol
InChI Key: DCPLDPXQOOHYSU-UHFFFAOYSA-N
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Description

1,3-dimethyl-1,3-diazinane is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring structure with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-1,3-diazinane can be synthesized through several methods. One common approach involves the reaction of malonic ester with 1,3-dimethylurea in the presence of a catalyst such as sodium alcoholate. The reaction is typically carried out in a solvent like lower aliphatic alcohol at elevated temperatures (60-120°C) with reflux for 9-10 hours .

Industrial Production Methods

In industrial settings, the production of 1,3-dimethyl-1,3-diazinane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The final product is often purified through crystallization and recrystallization processes to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1,3-diazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1,3-dimethyl-1,3-diazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,3-diazinane involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-1,3-diazinane is unique due to its specific nitrogen positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses .

Properties

CAS No.

10556-96-4

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1,3-dimethyl-1,3-diazinane

InChI

InChI=1S/C6H14N2/c1-7-4-3-5-8(2)6-7/h3-6H2,1-2H3

InChI Key

DCPLDPXQOOHYSU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1)C

Origin of Product

United States

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